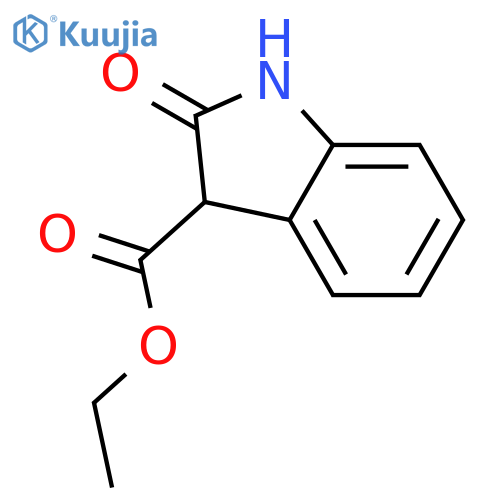

Cas no 14750-16-4 (ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate)

ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2,3-dihydro-2-oxo-1H-Indole-3-carboxylic acid ethyl ester

- ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate

- EN300-42332

- SCHEMBL7218237

- DTXSID601243306

- Ethyl 2,3-dihydro-2-oxo-1H-indole-3-carboxylate

- 14750-16-4

- ethyl2-oxo-2,3-dihydro-1H-indole-3-carboxylate

-

- MDL: MFCD24390852

- インチ: InChI=1S/C11H11NO3/c1-2-15-11(14)9-7-5-3-4-6-8(7)12-10(9)13/h3-6,9H,2H2,1H3,(H,12,13)

- InChIKey: IROROIJHDOSJFK-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1C2=CC=CC=C2NC1=O

計算された属性

- せいみつぶんしりょう: 205.07393

- どういたいしつりょう: 205.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 277

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

- PSA: 55.4

ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-42332-1g |

ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

14750-16-4 | 1g |

$1414.0 | 2023-08-31 | ||

| Enamine | EN300-42332-5.0g |

ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

14750-16-4 | 5g |

$4102.0 | 2023-05-23 | ||

| Enamine | EN300-42332-10.0g |

ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

14750-16-4 | 10g |

$6082.0 | 2023-05-23 | ||

| Enamine | EN300-42332-1.0g |

ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

14750-16-4 | 1g |

$1414.0 | 2023-05-23 | ||

| Enamine | EN300-42332-0.1g |

ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

14750-16-4 | 0.1g |

$1244.0 | 2023-08-31 | ||

| Enamine | EN300-42332-2.5g |

ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

14750-16-4 | 2.5g |

$2771.0 | 2023-08-31 | ||

| Enamine | EN300-42332-10g |

ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

14750-16-4 | 10g |

$6082.0 | 2023-08-31 | ||

| Enamine | EN300-42332-0.5g |

ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

14750-16-4 | 0.5g |

$1357.0 | 2023-08-31 | ||

| Enamine | EN300-42332-0.25g |

ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

14750-16-4 | 0.25g |

$1300.0 | 2023-08-31 | ||

| Enamine | EN300-42332-5g |

ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate |

14750-16-4 | 5g |

$4102.0 | 2023-08-31 |

ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate 関連文献

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

5. Back matter

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylateに関する追加情報

Ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate (CAS No. 14750-16-4): A Versatile Building Block in Organic Synthesis and Pharmaceutical Applications

Ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate (CAS No. 14750-16-4) is a highly valuable heterocyclic compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and material science. This indole derivative features a unique molecular structure combining an ethyl carboxylate group with a 2-oxoindoline core, making it a versatile intermediate for the synthesis of various biologically active molecules. Its molecular formula is C11H11NO3, with a molecular weight of 205.21 g/mol.

The compound's popularity stems from its role as a key synthetic precursor for numerous pharmaceutical agents, particularly in the development of central nervous system (CNS) drugs and anticancer compounds. Recent studies have highlighted its potential in creating novel neuroprotective agents, aligning with current research trends in neurodegenerative diseases like Alzheimer's and Parkinson's. The indole scaffold is particularly attractive to researchers due to its prevalence in nature and its ability to interact with various biological targets.

From a synthetic chemistry perspective, ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate serves as an excellent starting material for multicomponent reactions (MCRs), which are currently a hot topic in green chemistry due to their atom economy and efficiency. The compound's reactive sites allow for diverse modifications, enabling the creation of complex molecular architectures with potential biological activity. This aligns perfectly with the pharmaceutical industry's growing demand for structure-activity relationship (SAR) studies and drug discovery platforms.

The compound's physical properties make it particularly useful in laboratory settings. It typically appears as a white to off-white crystalline powder with good solubility in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), while being sparingly soluble in water. These characteristics facilitate its use in various organic transformations and make it compatible with standard laboratory techniques.

In the context of current research trends, ethyl 2-oxoindole-3-carboxylate derivatives have shown promise in addressing several modern therapeutic challenges. For instance, researchers are investigating its potential in developing selective enzyme inhibitors, particularly against kinases and phosphodiesterases, which are important targets in cancer therapy and inflammatory diseases. The compound's modular nature allows for systematic structural modifications to optimize pharmacokinetic properties and target selectivity.

From a commercial perspective, the demand for high-purity ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate has been steadily increasing, driven by both academic research and industrial applications. Suppliers typically offer this compound with purity levels ranging from 97% to 99%, suitable for various research purposes. The growing interest in custom synthesis and contract research services has further boosted its market presence, as pharmaceutical companies seek efficient routes to novel drug candidates.

Environmental and safety considerations are increasingly important in chemical research, and 14750-16-4 presents favorable characteristics in this regard. The compound is generally considered stable under normal laboratory conditions and can be handled with standard safety precautions. Its relatively low toxicity profile compared to many other synthetic intermediates makes it attractive for sustainable chemistry applications, aligning with the principles of green chemistry that emphasize reduced environmental impact.

Analytical characterization of ethyl 2-oxoindole-3-carboxylate typically involves techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure batch-to-batch consistency and verify structural integrity, which is crucial for research reproducibility. Recent advances in analytical chemistry have enabled more precise quality control measures, contributing to the compound's reliability as a research tool.

The future outlook for CAS 14750-16-4 appears promising, with several research directions emerging. One particularly exciting area involves its use in photopharmacology, where light-sensitive derivatives are being developed for spatiotemporal control of drug activity. Another growing application is in material science, where indole derivatives are being explored for organic electronic applications due to their interesting photophysical properties.

For researchers working with this compound, proper storage recommendations include keeping it in a cool, dry place, preferably under inert atmosphere for long-term preservation. Standard handling procedures for organic compounds should be followed, including the use of appropriate personal protective equipment. While not classified as highly hazardous, proper laboratory safety protocols should always be observed when working with any chemical substance.

In conclusion, ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate represents a fascinating example of how simple heterocyclic structures can serve as powerful tools in modern chemical research. Its versatility, combined with the growing understanding of indole chemistry, positions this compound as a valuable asset in drug discovery and materials development. As research continues to uncover new applications for this molecular scaffold, its importance in both academic and industrial settings is likely to increase further.

14750-16-4 (ethyl 2-oxo-2,3-dihydro-1H-indole-3-carboxylate) 関連製品

- 122885-30-7(4,5-Hexadienoic acid, 2-amino-, methyl ester)

- 1805383-61-2(3-Cyano-5-(difluoromethyl)-2-hydroxypyridine-4-acetic acid)

- 1361766-57-5(2-(2,3-Dichlorophenyl)-3-fluoropyridine-5-acetic acid)

- 1601908-36-4((4-ethylmorpholin-2-yl)methanesulfonamide)

- 2138042-04-1(6-Bromo-1-(2-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-3-amine)

- 2763929-07-1(3-Acetamido-4-(4-nitrophenyl)butanoic acid)

- 1048983-17-0(4-2-(methylsulfanyl)phenyl-1H-imidazole)

- 2138138-46-0(4-Chloro-5-fluoro-6-methyl-2-(trichloromethyl)pyrimidine)

- 2228354-30-9(2-(methylamino)-1-(1-phenylcyclopentyl)ethan-1-ol)

- 2171724-39-1(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamido-2-methylpropanoic acid)